molecular formula C10H10BrClFNO B3042555 N1-(2-chloro-6-fluorobenzyl)-3-bromopropanamide CAS No. 646989-65-3

N1-(2-chloro-6-fluorobenzyl)-3-bromopropanamide

Cat. No. B3042555
CAS RN: 646989-65-3
M. Wt: 294.55 g/mol
InChI Key: CECSZDMMPUQGCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various steps. For instance, the preparation of 2-chloro-6-fluorobenzaldehyde involves chlorination on 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . Another method involves the electrochemical reduction of 2-Chloro-6-flourobenzaldehyde to the corresponding aromatic alcohol 2-Chloro-6-fluorobenzyl alcohol using cyclic voltammetry .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For example, 2-Chloro-6-fluorobenzyl alcohol has been characterized using IR, 1HNMR and Mass spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, 2-Chloro-6-fluorobenzyl bromide is a liquid and is considered hazardous .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound. For example, 2-Chloro-6-fluorobenzyl bromide is considered hazardous and can cause severe skin burns, eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-N-[(2-chloro-6-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClFNO/c11-5-4-10(15)14-6-7-8(12)2-1-3-9(7)13/h1-3H,4-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECSZDMMPUQGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC(=O)CCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208475
Record name 3-Bromo-N-[(2-chloro-6-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[(2-chloro-6-fluorophenyl)methyl]propanamide

CAS RN

646989-65-3
Record name 3-Bromo-N-[(2-chloro-6-fluorophenyl)methyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646989-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-[(2-chloro-6-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-(2-chloro-6-fluorobenzyl)-3-bromopropanamide
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N1-(2-chloro-6-fluorobenzyl)-3-bromopropanamide
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Reactant of Route 6
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N1-(2-chloro-6-fluorobenzyl)-3-bromopropanamide

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